N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic derivative of the furocoumarin scaffold, a class of compounds known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound features a fused furochromen core substituted with three methyl groups at positions 3, 5, and 9, a ketone group at position 7, and a propanamide side chain linked to a cyclopropyl group. Its molecular formula is C21H21NO4, with a molecular weight of 351.40 g/mol (calculated). The cyclopropyl moiety and the propanamide linker are critical for modulating solubility, metabolic stability, and target binding affinity .
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C20H21NO4/c1-10-9-24-18-12(3)19-16(8-15(10)18)11(2)14(20(23)25-19)6-7-17(22)21-13-4-5-13/h8-9,13H,4-7H2,1-3H3,(H,21,22) |
InChI Key |
PSTAODCATNHCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CC4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the furochromenone core, followed by the introduction of the cyclopropyl group and the propanamide side chain. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Furocoumarin Derivatives
Key Observations :
- The target compound distinguishes itself via cyclopropyl substitution on the propanamide group, which enhances metabolic stability compared to benzyl or piperidine groups in analogues .
- Additional methyl groups (e.g., 2,3,5,9-tetramethyl in ) may increase lipophilicity but reduce solubility.
- The piperidineamide in ZINC02123811 improves binding to SARS-CoV-2 Mpro due to hydrogen-bond interactions with the catalytic dyad .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Binding Affinity Data
Key Observations :
- The target compound exhibits moderate lipophilicity (LogP = 3.2), balancing membrane permeability and aqueous solubility. Its NF-κB/p50 binding affinity (ΔG = –9.2 kcal/mol) is comparable to benzyl-substituted analogues but lower than ZINC02123811’s SARS-CoV-2 Mpro affinity .
- The tert-butyl-substituted propanoic acid derivative shows weaker COX-2 inhibition, suggesting that the cyclopropylamide group in the target compound confers superior target selectivity .
Table 3: In Vitro and In Vivo Efficacy
Key Observations :
- The target compound demonstrates potent NF-κB/p50 inhibition (IC₅₀ = 1.8 µM), outperforming benzyl-substituted derivatives (IC₅₀ = 3.4 µM) .
- ZINC02123811’s superior antiviral activity (IC₅₀ = 0.45 µM) highlights the role of the piperidineamide group in targeting viral proteases .
- Fluorophenyl-substituted analogues show weaker activity, emphasizing the importance of methyl and cyclopropyl groups in enhancing potency .
Biological Activity
N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following details:
| Property | Description |
|---|---|
| Molecular Formula | C24H23NO5 |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | NBYNBSHGFHPLSS-UHFFFAOYSA-N |
The structure features a cyclopropyl group attached to a furochromenyl moiety, which is known for its diverse biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : The furochromenyl moiety can engage with hydrophobic pockets in proteins, influencing their activity.
- Cell Cycle Regulation : Preliminary studies suggest that this compound may affect cell cycle progression, potentially leading to apoptosis in cancer cells.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : In vitro studies have shown that it can induce cell death in various cancer cell lines by disrupting mitotic processes and promoting apoptosis.
- Antimicrobial Effects : Preliminary tests indicate potential antibacterial activity against both gram-positive and gram-negative bacteria.
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound significantly reduced the viability of glioma cells in vitro. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Another investigation assessed the compound's effectiveness against common bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against various pathogens.
Comparative Analysis
To understand the unique properties of this compound better, it can be compared with similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N-(2-hydroxyphenyl)acetamide | Moderate antibacterial | Lacks furochromenyl moiety |
| N-(4-hydroxyphenyl)acetamide | Low anticancer activity | Different hydroxy group position |
| 2-(4-hydroxyphenyl)ethylamine | Limited biological activity | Simplified structure |
The unique combination of functional groups in this compound contributes to its enhanced reactivity and biological efficacy compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
